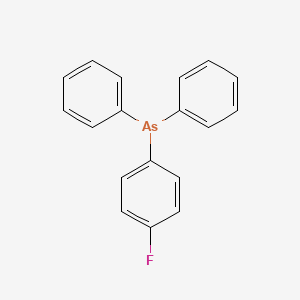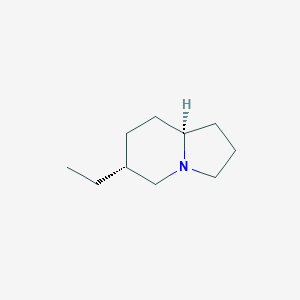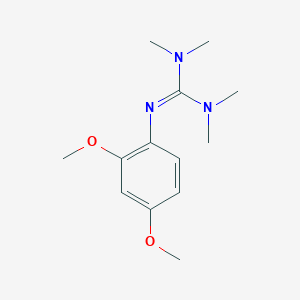
Octyl 2-(3,4-DI-tert-butyl-2-hydroxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 2-(3,4-DI-tert-butyl-2-hydroxyphenyl)propanoate is an ester compound known for its antioxidant properties. It is commonly used in various industrial applications, including as a stabilizer in polymers and as an additive in lubricants. The compound’s structure features a phenolic group, which contributes to its antioxidant activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-(3,4-DI-tert-butyl-2-hydroxyphenyl)propanoate typically involves the esterification of 3,4-DI-tert-butyl-2-hydroxyphenylpropanoic acid with octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality ester .
Analyse Chemischer Reaktionen
Types of Reactions
Octyl 2-(3,4-DI-tert-butyl-2-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Octyl 2-(3,4-DI-tert-butyl-2-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Used as an additive in lubricants to enhance their stability and performance.
Wirkmechanismus
The antioxidant activity of Octyl 2-(3,4-DI-tert-butyl-2-hydroxyphenyl)propanoate is primarily due to its phenolic group, which can donate hydrogen atoms to neutralize free radicals. This process involves the formation of a stable phenoxyl radical, which prevents further oxidative reactions. The compound also interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- Butylated hydroxytoluene (BHT)
- Butylated hydroxyanisole (BHA)
Uniqueness
Octyl 2-(3,4-DI-tert-butyl-2-hydroxyphenyl)propanoate is unique due to its specific ester structure, which provides enhanced solubility in non-polar solvents compared to other antioxidants like BHT and BHA. This makes it particularly useful in applications where solubility and stability in non-polar environments are crucial .
Eigenschaften
| 113923-18-5 | |
Molekularformel |
C25H42O3 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
octyl 2-(3,4-ditert-butyl-2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C25H42O3/c1-9-10-11-12-13-14-17-28-23(27)18(2)19-15-16-20(24(3,4)5)21(22(19)26)25(6,7)8/h15-16,18,26H,9-14,17H2,1-8H3 |
InChI-Schlüssel |
PTCVIPGWVGINKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C(C)C1=C(C(=C(C=C1)C(C)(C)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)



